molecular formula C16H22ClNO3 B572557 4-Hydroxypropranolol-d7 (hydrochloride) CAS No. 1219804-03-1

4-Hydroxypropranolol-d7 (hydrochloride)

Cat. No.: B572557
CAS No.: 1219804-03-1
M. Wt: 318.849
InChI Key: ROUJENUXWIFONU-BGKGEVRXSA-N
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Description

4-Hydroxypropranolol-d7 (hydrochloride) is a deuterium-labeled derivative of hydroxypropranolol hydrochloride. It is an active metabolite of propranolol, a non-selective beta-adrenergic receptor antagonist. This compound is primarily used in scientific research due to its ability to inhibit β1- and β2-adrenergic receptors with high potency .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Hydroxypropranolol-d7 (hydrochloride) is synthesized through the deuteration of hydroxypropranolol hydrochloride. The process involves the incorporation of deuterium atoms into the hydroxypropranolol molecule. The reaction conditions typically include the use of deuterated reagents and solvents under controlled temperature and pressure to ensure the selective incorporation of deuterium .

Industrial Production Methods

Industrial production of hydroxypropranolol-d7 hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure the purity and consistency of the final product. The production is carried out under stringent quality control measures to meet the standards required for scientific research .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxypropranolol-d7 (hydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various deuterated derivatives of hydroxypropranolol, such as deuterated alcohols, amines, and ketones .

Scientific Research Applications

4-Hydroxypropranolol-d7 (hydrochloride) is widely used in scientific research due to its unique properties. Some of its applications include:

    Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to study the behavior of deuterated compounds.

    Biology: Employed in studies involving β-adrenergic receptors to understand their role in various physiological processes.

    Medicine: Used in pharmacokinetic and pharmacodynamic studies to investigate the metabolism and action of propranolol and its metabolites.

    Industry: Utilized in the development of new beta-blockers and other therapeutic agents

Mechanism of Action

4-Hydroxypropranolol-d7 (hydrochloride) exerts its effects by inhibiting β1- and β2-adrenergic receptors. These receptors are involved in the regulation of heart rate, blood pressure, and other physiological functions. By blocking these receptors, the compound reduces the effects of adrenaline and noradrenaline, leading to decreased heart rate and blood pressure .

Comparison with Similar Compounds

4-Hydroxypropranolol-d7 (hydrochloride) is unique due to its deuterium labeling, which provides distinct advantages in scientific research. Similar compounds include:

    Propranolol: The parent compound, a non-selective beta-blocker used to treat various cardiovascular conditions.

    Hydroxypropranolol hydrochloride: The non-deuterated form of hydroxypropranolol-d7 hydrochloride, with similar pharmacological properties.

    Deuterated propranolol: Another deuterium-labeled derivative of propranolol used in research

4-Hydroxypropranolol-d7 (hydrochloride) stands out due to its enhanced stability and unique isotopic properties, making it a valuable tool in various scientific studies .

Properties

IUPAC Name

4-[3-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-2-hydroxypropoxy]naphthalen-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3.ClH/c1-11(2)17-9-12(18)10-20-16-8-7-15(19)13-5-3-4-6-14(13)16;/h3-8,11-12,17-19H,9-10H2,1-2H3;1H/i1D3,2D3,11D;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROUJENUXWIFONU-BGKGEVRXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=C(C2=CC=CC=C21)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NCC(COC1=CC=C(C2=CC=CC=C21)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20678705
Record name 4-(2-Hydroxy-3-{[(~2~H_7_)propan-2-yl]amino}propoxy)naphthalen-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20678705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.84 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219804-03-1
Record name 4-(2-Hydroxy-3-{[(~2~H_7_)propan-2-yl]amino}propoxy)naphthalen-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20678705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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